4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is an organic compound with the molecular formula C21H27BrOSi and a molecular weight of 403.43 g/mol . This compound is characterized by the presence of a bromine atom, a triisopropylsilyl group, and an ethynyl group attached to a naphthalen-2-ol core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol typically involves the following steps:
Ethynylation: The addition of an ethynyl group to the brominated naphthalene.
Triisopropylsilylation: The attachment of a triisopropylsilyl group to the ethynylated naphthalene.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine or ethynyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis((triisopropylsilyl)ethynyl)naphthalene: Another naphthalene derivative with similar substituents.
4-Bromo-1-((triisopropylsilyl)ethynyl)naphthalene: A compound with a different substitution pattern on the naphthalene ring.
Uniqueness
4-Bromo-5-((triisopropylsilyl)ethynyl)naphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C21H27BrOSi |
---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
4-bromo-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H27BrOSi/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(23)13-20(22)21(17)18/h7-9,12-16,23H,1-6H3 |
InChI-Schlüssel |
OFXBUJTXDPJYIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)Br)O)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.